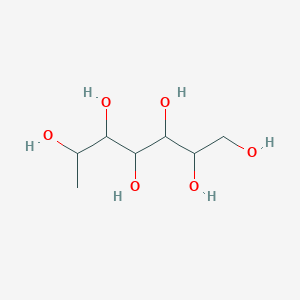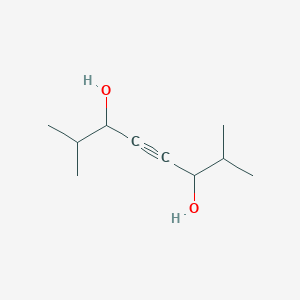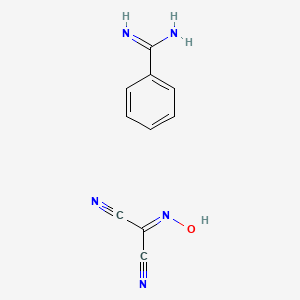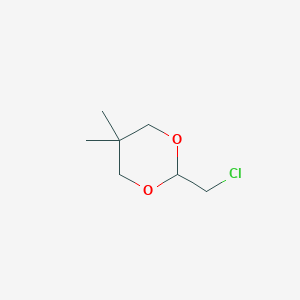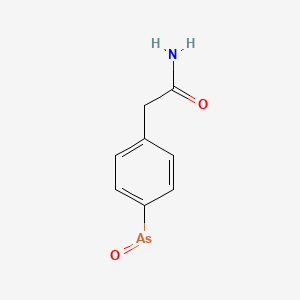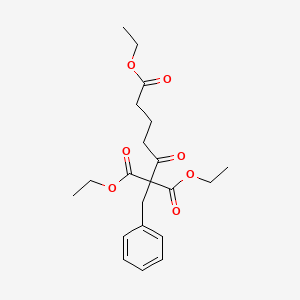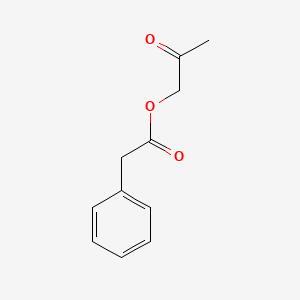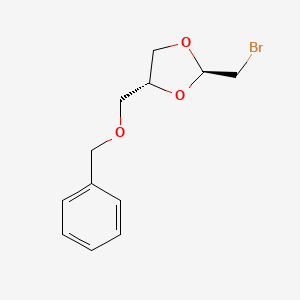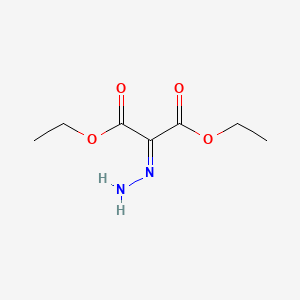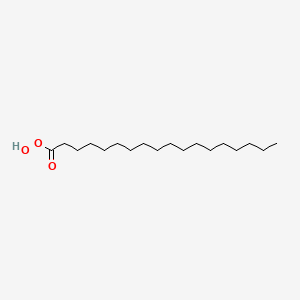
Octadecaneperoxoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecaneperoxoic acid is an organic compound belonging to the class of peroxycarboxylic acids. These acids are characterized by the presence of a peroxy group (-OOH) attached to a carboxylic acid group. This compound has the molecular formula C18H36O3 and is known for its strong oxidizing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadecaneperoxoic acid can be synthesized through several methods. One common method involves the reaction of octadecanoic acid with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{C18H36O2} + \text{H2O2} \rightarrow \text{C18H36O3} + \text{H2O} ] This method requires careful control of temperature and pH to ensure the formation of the desired peroxycarboxylic acid .
Industrial Production Methods
In industrial settings, this compound can be produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
Octadecaneperoxoic acid undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize various organic substrates.
Reduction: It can be reduced to octadecanoic acid under specific conditions.
Substitution: It can participate in substitution reactions where the peroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include alkenes and amines. The reaction typically occurs under mild conditions.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used to replace the peroxy group.
Major Products Formed
Oxidation: Epoxides and amine oxides are common products.
Reduction: Octadecanoic acid is the primary product.
Substitution: The products depend on the nucleophile used.
Scientific Research Applications
Octadecaneperoxoic acid has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis.
Biology: It is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is used in the production of epoxides and other valuable chemicals
Mechanism of Action
The mechanism of action of octadecaneperoxoic acid involves the transfer of oxygen atoms to substrates. This process is facilitated by the highly reactive peroxy group. The molecular targets include double bonds in alkenes and amine groups in organic compounds. The pathways involved are primarily oxidative in nature .
Comparison with Similar Compounds
Similar Compounds
- Peroxyacetic acid
- Peroxybenzoic acid
- Peroxymonosulfuric acid
Uniqueness
Octadecaneperoxoic acid is unique due to its long carbon chain, which imparts specific physical and chemical properties. Compared to other peroxycarboxylic acids, it has a higher molecular weight and different solubility characteristics .
Properties
CAS No. |
5796-86-1 |
|---|---|
Molecular Formula |
C18H36O3 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
octadecaneperoxoic acid |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)21-20/h20H,2-17H2,1H3 |
InChI Key |
SHBUUTHKGIVMJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


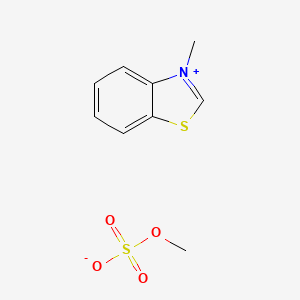
![Bis[(3-bromophenyl)methyl]mercury](/img/structure/B14731800.png)
![2-Methyl-2-[(2-methylprop-1-en-1-ylidene)amino]propanenitrile](/img/structure/B14731809.png)
![2,2,6,6-Tetramethyl-1-[(4-methylbenzene-1-sulfonyl)oxy]piperidin-4-one](/img/structure/B14731811.png)
